molecular formula C7H14FN B13558571 2-(3-Fluorocyclobutyl)propan-1-amine

2-(3-Fluorocyclobutyl)propan-1-amine

Cat. No.: B13558571
M. Wt: 131.19 g/mol
InChI Key: GSMNAYFCYOLXQZ-UHFFFAOYSA-N
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Description

2-(3-Fluorocyclobutyl)propan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutyl ring substituted with a fluorine atom and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorocyclobutyl)propan-1-amine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorocyclobutyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-(3-Fluorocyclobutyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclobutyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Lacks the fluorine substitution, resulting in different chemical and biological properties.

    Fluorocyclobutane: Contains a fluorine atom but lacks the amine group, leading to different reactivity and applications.

    Propan-1-amine: A simpler amine without the cyclobutyl ring, used as a basic building block in organic synthesis.

Uniqueness

2-(3-Fluorocyclobutyl)propan-1-amine is unique due to the combination of the cyclobutyl ring, fluorine atom, and amine group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

2-(3-fluorocyclobutyl)propan-1-amine

InChI

InChI=1S/C7H14FN/c1-5(4-9)6-2-7(8)3-6/h5-7H,2-4,9H2,1H3

InChI Key

GSMNAYFCYOLXQZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CC(C1)F

Origin of Product

United States

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